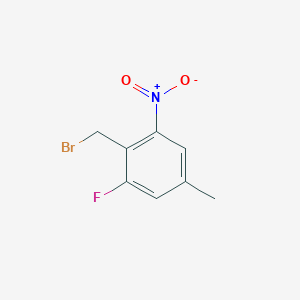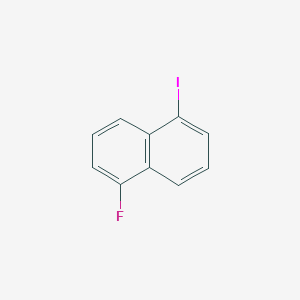
1-Fluoro-5-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆FI. It is a derivative of naphthalene, where a fluorine atom is attached to the first carbon and an iodine atom is attached to the fifth carbon of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-iodonaphthalene can be synthesized through several methods. One common approach is the halogenation of naphthalene. In this process, naphthalene is first fluorinated to produce 1-fluoronaphthalene, which is then further iodinated to obtain this compound. The reaction conditions typically involve the use of strong oxidizing agents and iodine sources under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-5-iodonaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of nucleophiles such as iodide ions (I⁻) or other halides. These reactions are usually carried out in polar solvents.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions typically yield hydrocarbons or alcohols.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.
Applications De Recherche Scientifique
1-Fluoro-5-iodonaphthalene is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Mécanisme D'action
1-Fluoro-5-iodonaphthalene is compared with other similar compounds, such as 1-fluoro-2-iodonaphthalene and 1-fluoro-3-iodonaphthalene. These compounds share similar structural features but differ in the position of the halogen atoms on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Comparaison Avec Des Composés Similaires
1-fluoro-2-iodonaphthalene
1-fluoro-3-iodonaphthalene
1-fluoro-4-iodonaphthalene
1-fluoro-6-iodonaphthalene
Propriétés
Formule moléculaire |
C10H6FI |
|---|---|
Poids moléculaire |
272.06 g/mol |
Nom IUPAC |
1-fluoro-5-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |
Clé InChI |
IXVLYOFXKCWCKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2I)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
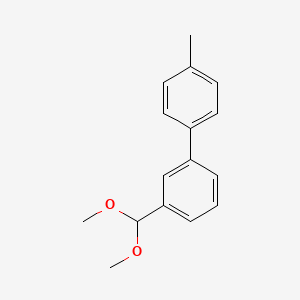
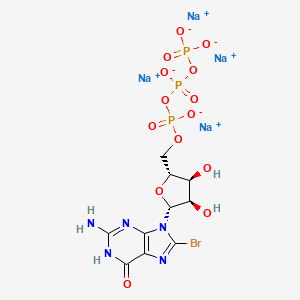
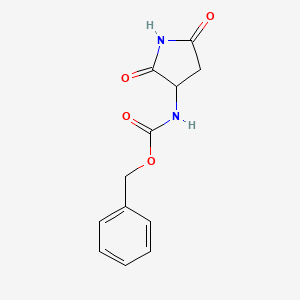

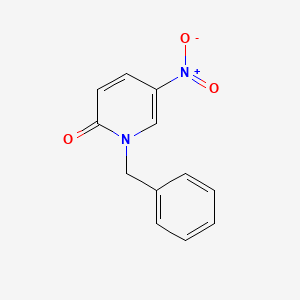


![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
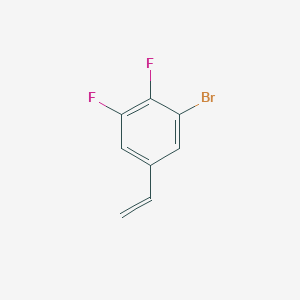


![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
